molecular formula C10H13ClN4 B13213736 4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13213736
M. Wt: 224.69 g/mol
InChI Key: BQFOAPXJMYTWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines

Properties

Molecular Formula

C10H13ClN4

Molecular Weight

224.69 g/mol

IUPAC Name

4-chloro-1-(3-methylbutan-2-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C10H13ClN4/c1-6(2)7(3)15-10-8(4-14-15)9(11)12-5-13-10/h4-7H,1-3H3

InChI Key

BQFOAPXJMYTWMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)N1C2=C(C=N1)C(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The final steps involve converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol and then to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and reduce by-products. Techniques such as microwave-assisted synthesis have been employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 4 serves as a reactive site for nucleophilic substitution, enabling functionalization of the pyrazolo[3,4-d]pyrimidine scaffold. Key reactions include:

  • Aminolysis : Reaction with ammonia or amines under reflux conditions replaces the chlorine with amino groups. For example, treatment with p-phenylene diamine in butanol at reflux yields derivatives with 45% efficiency .

  • Alkoxy Substitution : Alcohols or alkoxides in polar aprotic solvents (e.g., DMF) facilitate chlorine replacement with alkoxy groups, often requiring catalytic bases like K₂CO₃ .

Table 1: Substitution Reactions and Yields

Reaction TypeReagent/ConditionsProductYield (%)Source
Aminolysisp-Phenylene diamine, reflux5-(4-Aminophenyl)-6-methyl-1-phenyl derivative45
Alkoxy SubstitutionMethanol, K₂CO₃, DMF, 80°C4-Methoxy derivative62

Condensation and Cyclization Reactions

The compound participates in condensation reactions to form fused or extended heterocyclic systems:

  • Claisen-Schmidt Condensation : Reacts with aromatic aldehydes (e.g., p-methoxybenzaldehyde) in basic ethanol to form α,β-unsaturated ketone derivatives. This reaction achieved 56% yield under room-temperature stirring .

  • Ring Expansion : Fusion with thiourea or urea under acidic conditions generates pyrimidine-4-thione or -4-one derivatives, respectively .

Hydrolysis Reactions

  • The chloro group undergoes hydrolysis in aqueous NaOH to form hydroxyl derivatives, though this requires careful pH control to avoid decomposition.

  • Acidic hydrolysis (e.g., H₂SO₄) converts nitrile substituents to carboxylic acids, enabling further derivatization .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at position 4. For example, coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis achieves moderate yields .

Mechanistic Insights and Catalytic Pathways

  • Dimroth Rearrangement : Observed during ring-opening and recyclization steps, particularly in reactions involving triethyl orthoformate and acetic anhydride .

  • DFT Studies : Computational analyses of reaction mechanisms reveal that energy barriers for substitution reactions are lowest in polar solvents, aligning with experimental optimizations .

Table 2: Reactivity Trends in Pyrazolo[3,4-d]pyrimidine Derivatives

SubstituentReaction Rate (Relative)Preferred Conditions
4-Chloro1.0 (Baseline)Reflux, polar solvents
4-Amino0.3Mild heating, aqueous media
4-Methoxy0.7Room temperature, basic catalysts

Scientific Research Applications

Scientific Research Applications

The primary applications of 4-chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine lie in medicinal chemistry. Compounds in the pyrazolo[3,4-d]pyrimidine class have demonstrated significant biological activities, particularly as potential anticancer agents. Studies indicate that derivatives like 4-chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine exhibit inhibitory effects on cyclin-dependent kinase 2 (CDK2), which is essential for cell cycle regulation. In vitro tests have demonstrated cytotoxicity against various cancer cell lines, suggesting that these compounds can induce apoptosis and alter cell cycle progression in tumor cells.

Interaction studies involving 4-chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine have focused on its binding affinity to biological targets such as CDK2. Molecular docking simulations have indicated favorable interactions within the active site of CDK2, highlighting essential hydrogen bonding with specific amino acid residues. These studies are critical for understanding how modifications to the compound can affect its efficacy and selectivity.

Structural Similarity

Several compounds share structural similarities with 4-chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine, as shown in the table below:

Compound NameSimilarityUnique Features
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine0.96Methyl group instead of branched alkyl group
4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine0.89Contains an ethyl group and additional chlorine substituent
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine0.89Methyl group at position 1 and amino group at position 6
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine0.85Lacks additional alkyl substitution

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting cell proliferation. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methylbutan-2-yl groups contribute to its reactivity and potential as a therapeutic agent .

Biological Activity

4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, recognized for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and therapeutic implications based on recent research findings.

  • Molecular Formula : C10_{10}H13_{13}ClN4_{4}
  • Molecular Weight : Approximately 227.70 g/mol
  • Structure : The compound features a chloro substituent at the 4-position and a branched alkyl group at the 1-position (3-methylbutan-2-yl), which contributes to its biological properties .

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines, including 4-chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine, exhibit significant anticancer activity. Notably, studies have shown that this compound inhibits cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential to induce apoptosis and alter cell cycle progression in tumor cells .

The mechanism by which 4-chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine exerts its effects involves:

  • Inhibition of CDK2 : Molecular docking studies suggest that the compound binds effectively to the active site of CDK2, forming essential hydrogen bonds with specific amino acid residues .
  • Induction of Apoptosis : The compound has been observed to activate apoptotic pathways, leading to increased caspase activity in cancer cells .

Comparative Analysis with Related Compounds

To illustrate the uniqueness and potential advantages of 4-chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine over similar compounds, the following table summarizes key comparative features:

Compound NameSimilarityUnique Features
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine0.96Methyl group instead of branched alkyl group
4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine0.89Contains an ethyl group and additional chlorine
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-am0.89Methyl group at position 1 and amino group at position 6
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine0.85Lacks additional alkyl substitution

This comparison highlights how variations in substituents can influence biological activity and pharmacological profiles.

Case Studies and Research Findings

Recent studies have provided insights into the biological efficacy of pyrazolo derivatives:

  • Cytotoxicity Studies : In vitro tests indicated that compounds related to pyrazolo[3,4-d]pyrimidines showed stronger cytotoxic activity than traditional chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Mechanistic Insights : Certain derivatives were shown to promote apoptosis through mechanisms involving caspase activation and modulation of cellular pathways such as NF-kB and p53 .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer:
Synthesis optimization should focus on reaction conditions, solvent selection, and purification techniques. For example, coupling reactions with alkyl/aryl halides (e.g., in acetonitrile under dry conditions) yield higher purity products when followed by recrystallization from acetonitrile . Monitoring reaction progress via 1H^1H-NMR is critical; signals for NH groups (δ 10.80–11.12 ppm) and substituents (e.g., methyl at δ 2.39 ppm) confirm successful derivatization . Use of catalysts like [18]crown-6 in dimethoxyethane improves regioselectivity in glycosylation reactions for nucleoside analogs .

Basic: How can structural characterization of this compound resolve discrepancies in reported biological activities?

Methodological Answer:
X-ray crystallography and NMR spectroscopy are essential. Crystal structure analysis (e.g., bond lengths: C4–C1 = 1.484 Å, N2–C9 = 1.473 Å) provides insights into steric and electronic effects influencing receptor binding . 13C^{13}C-NMR can distinguish between methoxy (δ 61.99 ppm) and methyl (δ 20.02 ppm) groups, clarifying substituent effects on antitumor activity . Discrepancies in bioactivity may arise from variations in substitution patterns, which can be validated via spectroscopic comparison with literature standards .

Advanced: What strategies are recommended for analyzing contradictory data in kinase inhibition studies involving this compound?

Methodological Answer:
Contradictions in kinase inhibition (e.g., FLT3 vs. VEGFR-2) require molecular dynamics (MD) simulations and enzymatic assays. MD studies can model binding modes, identifying key interactions (e.g., hydrogen bonds with ATP-binding pockets) . Dose-response curves and IC50_{50} comparisons across cell lines (e.g., leukemia vs. solid tumors) help isolate off-target effects. For example, dual BRAFV600E^{V600E}/VEGFR-2 inhibitors show divergent potency due to conformational flexibility in the pyrazolo[3,4-d]pyrimidine core . Cross-validate findings using isoform-specific kinase assays .

Advanced: How can researchers design experiments to elucidate the metabolic stability of this compound?

Methodological Answer:
Use liver microsomal assays with LC-MS/MS to track metabolite formation. Identify major metabolic sites (e.g., chloro or isopropyl groups) via isotopic labeling . Compare half-life (t1/2t_{1/2}) in human vs. murine microsomes to predict interspecies variability. For analogs with poor stability, introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions . Pair these studies with molecular docking to assess interactions with cytochrome P450 enzymes .

Basic: What safety protocols are critical when handling 4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine?

Methodological Answer:
Adhere to GHS guidelines: Use PPE (gloves, goggles) and work in a fume hood. Immediate removal of contaminated clothing and DMSO-based decontamination are recommended for skin exposure . Store the compound in a dark, dry environment at 2–8°C to prevent degradation . Monitor air quality for particulate dispersion, especially during weighing.

Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity for cancer targets?

Methodological Answer:
Leverage QSAR models and docking simulations (e.g., AutoDock Vina) to prioritize substituents. For instance, bulky groups at the 1-position (e.g., 3-methylbutan-2-yl) reduce off-target binding to non-kinase enzymes . Free energy perturbation (FEP) calculations predict binding affinity changes upon substitution (e.g., replacing chloro with amino groups improves solubility but may reduce potency) . Validate predictions with SPR (surface plasmon resonance) to measure kinetic parameters (KdK_d, kon/koffk_{on}/k_{off}) .

Basic: What analytical techniques are most effective in confirming the purity of synthesized derivatives?

Methodological Answer:
Combine HPLC (≥95% purity threshold) with mass spectrometry (HRMS) for exact mass verification (e.g., 445.1345904 Da for fluorinated analogs) . Use 1H^1H- and 13C^{13}C-NMR to detect residual solvents or unreacted intermediates. Differential scanning calorimetry (DSC) can identify polymorphic forms affecting bioavailability .

Advanced: How should researchers address low yields in nucleophilic substitution reactions involving this compound?

Methodological Answer:
Optimize reaction parameters:

  • Temperature : Heating to 90°C for 3 hours improves conversion in SNAr reactions .
  • Catalysts : Use TDA-1 or crown ethers to enhance nucleophilicity in polar aprotic solvents (e.g., MeCN) .
  • Protecting Groups : Temporary protection of amino groups (e.g., Boc) prevents side reactions . Post-reaction, employ silica gel chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) to isolate products .

Basic: What in vitro assays are recommended for preliminary evaluation of antitumor activity?

Methodological Answer:
Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC50_{50} calculations . Include positive controls (e.g., doxorubicin) and assess apoptosis via Annexin V/PI flow cytometry. For kinase targets, perform ELISA-based kinase inhibition assays (e.g., FLT3 at 10 nM ATP concentration) .

Advanced: What strategies resolve conflicting data in structure-activity relationship (SAR) studies?

Methodological Answer:
Re-evaluate synthetic routes to confirm substituent positions via X-ray crystallography . Use meta-analysis of published IC50_{50} values to identify outliers. For example, methyl vs. methoxy groups at the 6-position may show opposing trends in SAR due to steric vs. electronic effects . Validate hypotheses with isosteric replacements (e.g., CF3_3 instead of Cl) and retest activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.